1-ethyl-2-hydrazinyl-4-methyl-1H-imidazole
CAS No.:
Cat. No.: VC13593537
Molecular Formula: C6H12N4
Molecular Weight: 140.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H12N4 |
|---|---|
| Molecular Weight | 140.19 g/mol |
| IUPAC Name | (1-ethyl-4-methylimidazol-2-yl)hydrazine |
| Standard InChI | InChI=1S/C6H12N4/c1-3-10-4-5(2)8-6(10)9-7/h4H,3,7H2,1-2H3,(H,8,9) |
| Standard InChI Key | PGBJNAMUNXZCQR-UHFFFAOYSA-N |
| SMILES | CCN1C=C(N=C1NN)C |
| Canonical SMILES | CCN1C=C(N=C1NN)C |
Introduction
Biological Activities
-
Antimicrobial Activity: Imidazole derivatives have been shown to exhibit significant antimicrobial activity. For example, compounds containing imidazole fragments have been designed and synthesized to target bacterial cell membranes, leading to effective bactericidal effects .
-
Antiviral and Antimycobacterial Activities: Certain imidazole derivatives, such as imidazo[2,1-b]thiazoles, have demonstrated potent antiviral and antimycobacterial activities, making them promising candidates for treating viral and mycobacterial infections .
Synthesis and Characterization Techniques
The synthesis of imidazole derivatives typically involves condensation reactions or cyclization processes. Characterization techniques include nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy.
NMR Spectroscopy
NMR spectroscopy is crucial for identifying the structure of imidazole derivatives. For example, the 1H-NMR spectrum of imidazole compounds often shows characteristic signals for the imidazole ring protons .
Mass Spectrometry
Mass spectrometry helps confirm the molecular weight and structure of synthesized compounds.
Potential Applications
Given the broad range of biological activities exhibited by imidazole derivatives, compounds like 1-ethyl-2-hydrazinyl-4-methyl-1H-imidazole could potentially be explored for applications in medicine, particularly in the development of antimicrobial or anticancer agents.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume